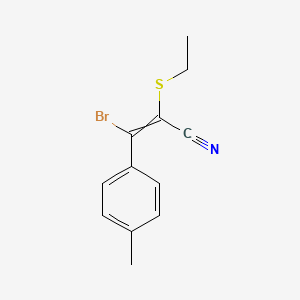![molecular formula C23H20O4 B12591129 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate CAS No. 331622-73-2](/img/structure/B12591129.png)
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl prop-2-enoate group attached to a bisphenol derivative, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate 1,1-bis(4-hydroxyphenyl)ethyl. This intermediate is then esterified with prop-2-enoic acid to yield the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar structure but lacks the prop-2-enoate group.
Bisphenol F (BPF): Similar bisphenol core but different substituents.
Bisphenol S (BPS): Sulfonated derivative of bisphenol.
Uniqueness
4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other bisphenol derivatives .
Propiedades
Número CAS |
331622-73-2 |
|---|---|
Fórmula molecular |
C23H20O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C23H20O4/c1-3-22(26)27-21-14-8-18(9-15-21)23(2,16-4-10-19(24)11-5-16)17-6-12-20(25)13-7-17/h3-15,24-25H,1H2,2H3 |
Clave InChI |
XRKFJBQPEIVLFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)



![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
